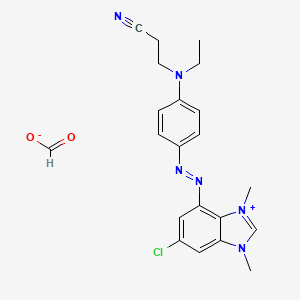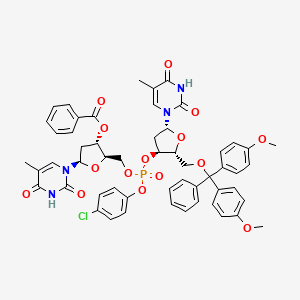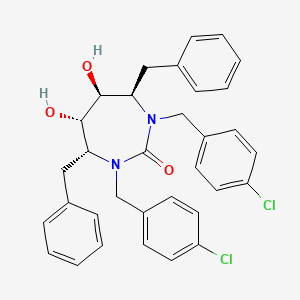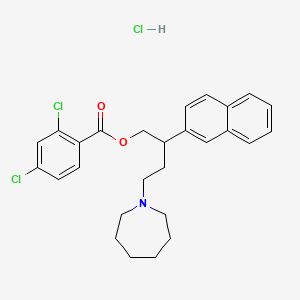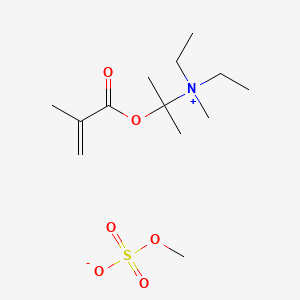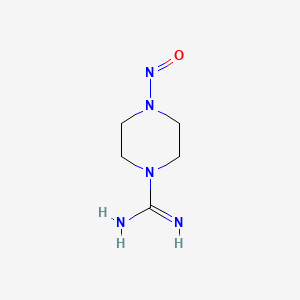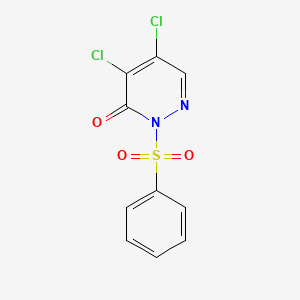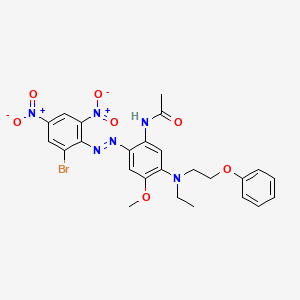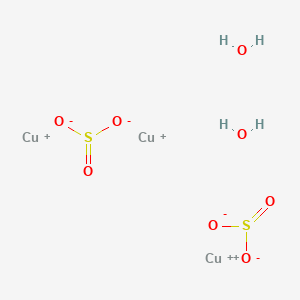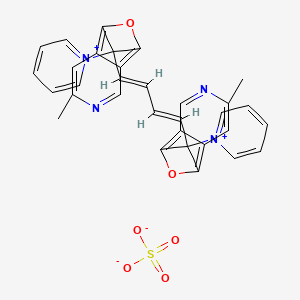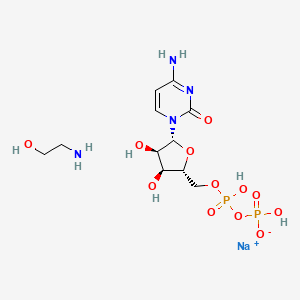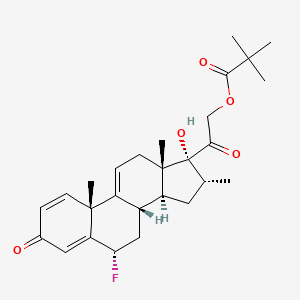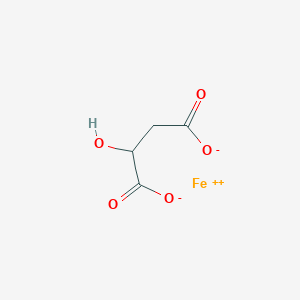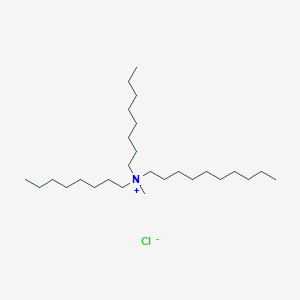
Methyldioctyldecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldioctyldecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two long-chain alkyl groups. This structure imparts surfactant-like properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyldioctyldecylammonium chloride can be synthesized through the reaction of a long-chain alkyl chloride with a tertiary amine. The reaction typically involves heating the reactants in an organic solvent under reflux conditions. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperatures and the use of catalysts to enhance reaction rates. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Methyldioctyldecylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium salts .
Aplicaciones Científicas De Investigación
Methyldioctyldecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to enhance reaction rates in biphasic systems.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the formulation of disinfectants, fabric softeners, and antistatic agents.
Mecanismo De Acción
The primary mechanism by which methyldioctyldecylammonium chloride exerts its effects is through the disruption of cell membranes. The long-chain alkyl groups interact with lipid bilayers, causing leakage of intracellular contents and subsequent cell death. This mechanism is particularly effective against a wide range of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains.
Uniqueness
Methyldioctyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Propiedades
Número CAS |
77502-69-3 |
|---|---|
Fórmula molecular |
C27H58ClN |
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
decyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C27H58N.ClH/c1-5-8-11-14-17-18-21-24-27-28(4,25-22-19-15-12-9-6-2)26-23-20-16-13-10-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IPBJXJKKLDVXPC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


